molecular formula C8H9NO4 B13596049 2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic Acid

2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic Acid

Cat. No.: B13596049
M. Wt: 183.16 g/mol
InChI Key: USVHCTFNRIQSGV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic acid is an organic compound characterized by a pyridine ring substituted with a methoxy group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic acid typically involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with a suitable nucleophile, such as glycine, under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of 2-oxo-2-(4-methoxy-2-pyridyl)acetic acid

    Reduction: Regeneration of this compound

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-methoxybenzyl)acetic acid
  • 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Uniqueness

2-Hydroxy-2-(4-methoxy-2-pyridyl)acetic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl or benzyl groups. The pyridine ring can enhance the compound’s ability to interact with biological targets and may confer additional stability and reactivity.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c1-13-5-2-3-9-6(4-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)

InChI Key

USVHCTFNRIQSGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C(C(=O)O)O

Origin of Product

United States

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